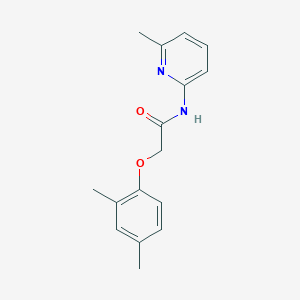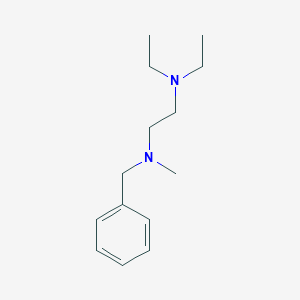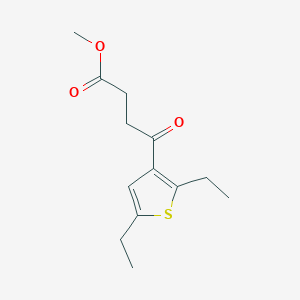
2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-cancer properties. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to activate the immune system, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines then induce tumor necrosis and inhibit the growth of cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-alpha and IFN-alpha, which play a role in the immune response. This compound has also been shown to increase the production of reactive oxygen species (ROS), which can induce cell death. In addition, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is its ability to induce tumor necrosis and inhibit the growth of cancer cells. This makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer. In addition, this compound has been shown to have low stability in solution, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the mechanism of action in more detail to better understand how this compound induces tumor necrosis and inhibits cancer cell growth. In addition, future research could focus on developing more effective delivery methods for this compound to improve its solubility and stability. Finally, further studies could investigate the potential use of this compound in combination with other cancer therapies to enhance their effectiveness.
Synthesemethoden
2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized through a multi-step process starting with 2,4-dimethylphenol and 6-methyl-2-pyridinecarboxylic acid. The reaction involves the use of various reagents and solvents such as thionyl chloride, triethylamine, and acetic anhydride. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal to yield this compound. The purity of this compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells such as lung, breast, and colon cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-cancer properties, this compound has been studied for its anti-inflammatory and anti-viral properties.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-14(12(2)9-11)20-10-16(19)18-15-6-4-5-13(3)17-15/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQXFBWWIBAHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)
![1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)
![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)
![N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)

![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)
![2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5691910.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)
![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)

